![molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9](/img/structure/B6144124.png)
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.3° C at 760 mmHg and a predicted density of 1.0 g/cm3. Its refractive index is predicted to be n20D 1.52 .Mechanism of Action
Target of Action
The primary target of N-(2-{bicyclo[22Similar compounds have been found to interact with nmda receptors , and protein phosphatases . These targets play crucial roles in various physiological processes, including synaptic plasticity and cell signaling.
Mode of Action
The exact mode of action of N-(2-{bicyclo[22It’s suggested that similar compounds act as uncompetitive antagonists at the phencyclidine (pcp) binding site of nmda receptors . This interaction can lead to changes in ion flow at excitatory synapses, affecting neuronal communication.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-{bicyclo[22The interaction with nmda receptors suggests that it may influence glutamatergic signaling pathways . The downstream effects of this interaction can include changes in synaptic plasticity, which is crucial for learning and memory.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{bicyclo[22The compound’s molecular weight of 1793 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of N-(2-{bicyclo[22The antagonistic action at nmda receptors could potentially lead to a reduction in excitatory synaptic transmission .
properties
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

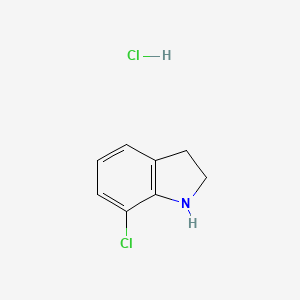
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)
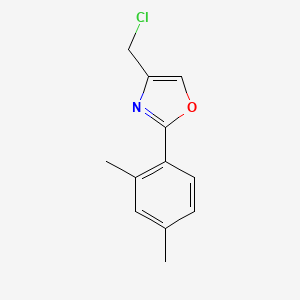

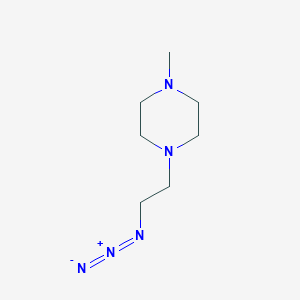

![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
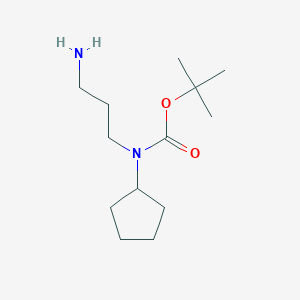
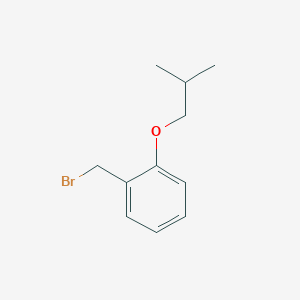
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
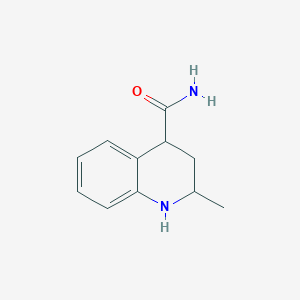
![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
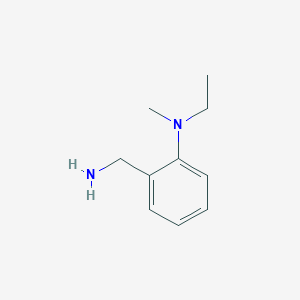
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)